4-(Diethylaminomethyl)aniline
Overview
Description
4-(Diethylaminomethyl)aniline is a chemical compound with the molecular formula C11H18N2 . It is also known by other names such as 4-[(Diethylamino)methyl]aniline and Benzenemethanamine, 4-amino-N,N-diethyl- .
Synthesis Analysis
The synthesis of this compound involves the reaction of different functional groups of organic compounds. Enamines and dimethylamino imines are obtained when the DMF-DMA reagent is reacted with methylene, methyl, and amino groups . These products are formed in the intermediate step in the synthesis of many hetero rings .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H18N2/c1-3-13(4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3 . The molecular weight of this compound is 178.28 .
Chemical Reactions Analysis
The DMF-DMA reagent can react with different functional groups of organic compounds such as methylene, methyl, and amino groups . This reagent may also be used in the methylation reactions of nitrogen and oxygen atoms . In these reactions, the synthesis of compounds containing heterocyclic rings is especially noteworthy .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 178.28 .
Scientific Research Applications
Antileishmanial Drug Development
4-(Diethylaminomethyl)aniline derivatives have been synthesized and studied for their potential as antileishmanial drugs. In a study by de Mello et al. (2004), 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters were synthesized and tested against Leishmania amazonensis. The 3'-diethylaminomethyl-substituted compounds were found to be highly active, demonstrating significant potential in antileishmanial drug development (de Mello et al., 2004).
Synthesis of 3-Alkylmercapto-4-Methyl-N-(Diethylaminoethyl)anilines
Research by Ting (1956) involved the synthesis of 3-alkylmercapto-4-methyl-N-(diethylaminoethyl)anilines, examining their chemotherapeutic activity against Schistosomiasis Japonica. This highlights the compound's relevance in developing treatments for parasitic diseases (Ting, 1956).
Potentiometric Sensors and Glucose Detection
Shoji and Freund (2001) studied the use of poly(aniline), a polymer derived from aniline compounds, in sensor applications. Their research focused on exploiting the inductive effect on the pK(a) of poly(aniline) to create active sensing elements, including a nonenzymatic glucose sensor (Shoji & Freund, 2001).
Dendrimer Synthesis
Morar et al. (2018) explored the use of 4-(n-octyloxy)aniline in the synthesis and structure of new dendritic melamines. This research is significant for the development of materials with potential applications in various fields, such as nanotechnology and material science (Morar et al., 2018).
Corrosion Inhibition
Daoud et al. (2014) synthesized a compound containing an aniline derivative and investigated its action as a corrosion inhibitor on mild steel. This study is crucial for industrial applications where corrosion resistance is essential (Daoud et al., 2014).
Electrochemical Applications
Research by Gospodinova and Terlemezyan (1998) on polyaniline (PANI), derived from aniline, delved into its electrochemical properties. PANI has potential applications in alternative energy sources, erasable optical information storage, and non-linear optics (Gospodinova & Terlemezyan, 1998).
Environmental Safety
Bhuiyan et al. (2019) examined the endocrine disruption potential of aniline derivatives, providing insight into the environmental and health impacts of these compounds (Bhuiyan et al., 2019).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Aniline and its derivatives are known to undergo metabolic activation via N-hydroxylation . This process can lead to the formation of reactive metabolites, which may interact with various biochemical pathways.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(Diethylaminomethyl)aniline is currently unavailable . The compound’s pharmacokinetic profile would be influenced by factors such as its physicochemical properties, formulation, route of administration, and individual patient characteristics.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH and composition of the biological milieu, the presence of other drugs or substances, and individual patient factors such as age, sex, genetics, and health status.
Properties
IUPAC Name |
4-(diethylaminomethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-13(4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHLJRYAVLIEMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284910 | |
Record name | 4-(diethylaminomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6406-73-1 | |
Record name | 6406-73-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(diethylaminomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(diethylamino)methyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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